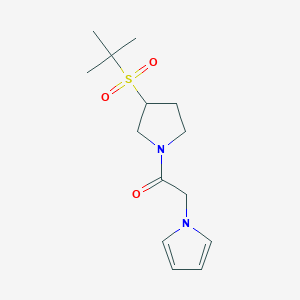
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone acts as a potent and selective inhibitor of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone binds to the active site of BTK and blocks its activity, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been shown to have significant biochemical and physiological effects on cancer cells. It can induce apoptosis in cancer cells by inhibiting BTK activity and downstream signaling pathways. 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has also been shown to inhibit the proliferation of cancer cells and reduce tumor growth in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has also shown good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, there are some limitations to using 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in lab experiments. It has a relatively short half-life, which may limit its efficacy in some settings. Additionally, 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is not effective against all types of cancer, and its efficacy may vary depending on the genetic and molecular characteristics of the cancer cells.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One area of focus is the development of combination therapies that enhance the efficacy of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. Another area of interest is the identification of biomarkers that can predict response to 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and guide patient selection for clinical trials. Additionally, there is ongoing research on the potential use of 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in other types of cancer, such as solid tumors. Overall, 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone shows great promise as a therapeutic agent for cancer, and further research is needed to fully understand its potential.
Synthesemethoden
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of tert-butylsulfonyl chloride with pyrrolidine to form tert-butylsulfonylpyrrolidine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the final product, 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been extensively studied for its potential as a therapeutic agent for various types of cancer. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has also been tested in combination with other drugs, such as venetoclax and obinutuzumab, to enhance its efficacy.
Eigenschaften
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(2,3)20(18,19)12-6-9-16(10-12)13(17)11-15-7-4-5-8-15/h4-5,7-8,12H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPRBTMLAZOPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

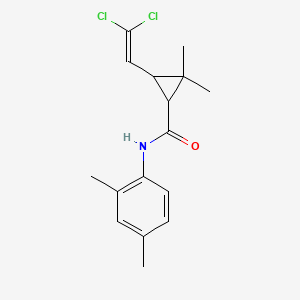


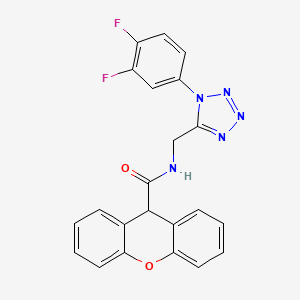
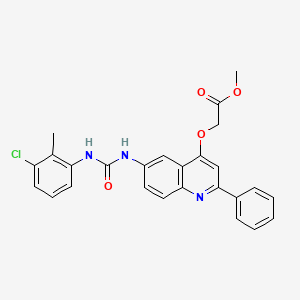
![7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2568769.png)

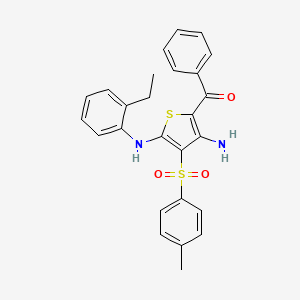
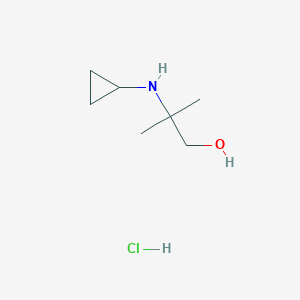
![1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568777.png)

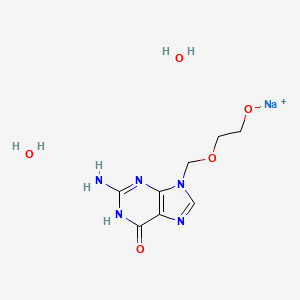
![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2568784.png)